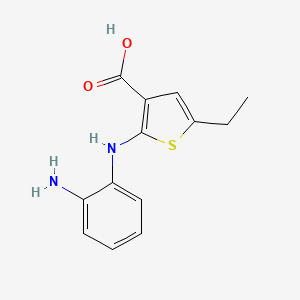![molecular formula C13H11N5 B8586439 4-N-phenylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8586439.png)
4-N-phenylpyrido[4,3-d]pyrimidine-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609214 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of ICX5609214 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis of ICX5609214 include solvents like dichloromethane and methanol, as well as catalysts to facilitate the reactions .
Chemical Reactions Analysis
ICX5609214 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ICX5609214 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: It has potential therapeutic applications and is being studied for its effects on various diseases.
Industry: It is used in the production of various industrial products and as a component in manufacturing processes
Comparison with Similar Compounds
ICX5609214 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ICX7550: Known for its use in network connectivity and performance.
ICX500: Used in communication systems and known for its high efficiency.
Compared to these compounds, ICX5609214 stands out due to its specific chemical properties and broader range of applications .
Properties
Molecular Formula |
C13H11N5 |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-N-phenylpyrido[4,3-d]pyrimidine-4,7-diamine |
InChI |
InChI=1S/C13H11N5/c14-12-6-11-10(7-15-12)13(17-8-16-11)18-9-4-2-1-3-5-9/h1-8H,(H2,14,15)(H,16,17,18) |
InChI Key |
PFOCXCZOPREBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=CC(=NC=C32)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
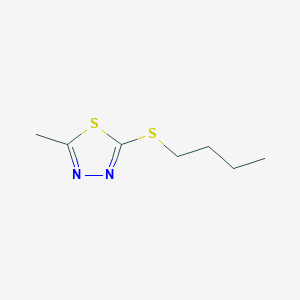
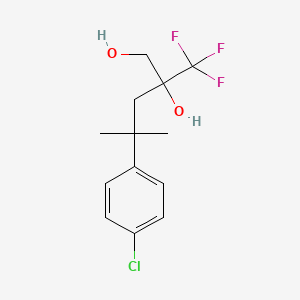
![Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester](/img/structure/B8586369.png)
![3-[2-(4-Methyl-1-piperazinyl)benzylidene]-2-indolinone](/img/structure/B8586370.png)
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B8586375.png)

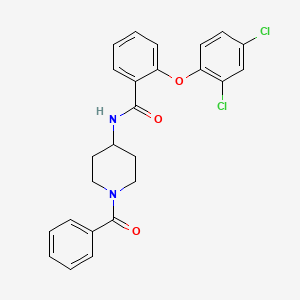
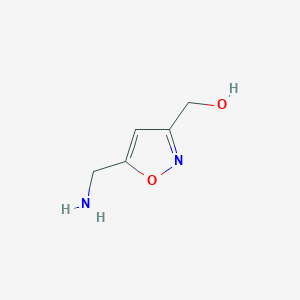
![6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8586402.png)


